5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide
Description
Properties
CAS No. |
648923-01-7 |
|---|---|
Molecular Formula |
C20H16ClNO3 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(3-phenoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16ClNO3/c21-15-9-10-19(23)18(12-15)20(24)22-13-14-5-4-8-17(11-14)25-16-6-2-1-3-7-16/h1-12,23H,13H2,(H,22,24) |
InChI Key |
NGAZVZXMQHJUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-phenoxybenzylamine.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-phenoxybenzylamine to form the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-(3-phenoxybenzyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be utilized in the development of new chemical processes and products, including catalysts and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups allow for hydrogen bonding and other interactions with enzymes and receptors. The phenoxybenzyl group enhances its lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Compounds:
Table 1: Structural Parameters and Hydrogen Bonding Patterns
*The target compound’s 3-phenoxybenzyl group introduces steric hindrance and an ether linkage, which may disrupt planar hydrogen-bonded networks observed in simpler analogs like 2b.
Key Observations:
Substituent Effects on Activity: Electron-withdrawing groups (e.g., CF3, NO2) enhance cytotoxicity and antimicrobial potency but may increase toxicity . Bulky/lipophilic groups (e.g., 3-phenoxybenzyl) improve membrane interaction but require balanced lipophilicity to avoid excessive cytotoxicity .
Positional Sensitivity :
- Meta-substituted analogs (e.g., MMV665807) show superior biofilm inhibition compared to para-substituted derivatives, likely due to optimized steric interactions .
Biological Activity
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential applications, supported by relevant data tables and research findings.
1. Synthesis of the Compound
The synthesis of 5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-phenoxybenzylamine. This reaction can be facilitated through standard amide bond formation techniques, such as using coupling agents like EDC or DCC in the presence of a base.
Reaction Scheme:
2.1 Antimicrobial Activity
Research has demonstrated that 5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide exhibits significant antimicrobial properties. A study comparing various benzamide derivatives found that this compound showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and penicillin G .
Table 1: Antimicrobial Activity of 5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide
| Microorganism | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin G |
| Escherichia coli | 64 | Ciprofloxacin |
| Candida albicans | 16 | Fluconazole |
2.2 Antifungal Activity
The compound also demonstrates antifungal activity, particularly against pathogenic fungi. Its efficacy was evaluated in vitro against various fungal strains, showing promising results that warrant further exploration for therapeutic applications in fungal infections .
Table 2: Antifungal Activity
| Fungal Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Aspergillus niger | 32 | Amphotericin B |
| Candida albicans | 16 | Fluconazole |
2.3 Inhibition of Photosynthetic Electron Transport
In addition to its antimicrobial properties, this compound has been studied for its ability to inhibit photosynthetic electron transport in chloroplasts, indicating potential herbicidal activity. The inhibition was assessed using spinach chloroplasts, where the compound displayed significant effects on photosystem II .
3. Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives, including 5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide, is influenced by their structural features. Studies have highlighted that:
- Chlorine Substitution : The presence of chlorine at the ortho position enhances antibacterial activity.
- Hydroxyl Group : The hydroxyl group at position two is crucial for maintaining antimicrobial potency.
- Phenoxy Group : The substitution with a phenoxy moiety significantly increases lipophilicity and overall biological effectiveness .
4. Case Studies
Several case studies have investigated the pharmacological potential of similar compounds:
- Case Study on Antimicrobial Efficacy : A study reported that derivatives with similar structures exhibited enhanced activity against resistant bacterial strains, suggesting that modifications to the benzamide structure can yield compounds with superior efficacy.
- Case Study on Herbicidal Activity : Research indicated that compounds inhibiting photosynthetic electron transport could serve as effective herbicides in agricultural applications, reducing reliance on traditional chemical herbicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
